Compound Description: This compound serves as a key intermediate in the synthesis of a series of 2-[amino]-N-(un/substituted)phenylacetamides. []
Relevance: This compound shares the core structure of a 4-chlorobenzenesulfonamide with the target compound, 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide. Both molecules possess a sulfonamide group linked to a 4-chlorophenyl ring. [https://www.semanticscholar.org/paper/5e6d1db24c212257be4272b931cf2d34ae5e8d7e []]
Compound Description: Among the synthesized 2-[amino]-N-(un/substituted)phenylacetamides, this compound exhibited promising antimicrobial activity and low hemolytic activity. []
Relevance: This compound, like 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide, contains a 4-chlorobenzenesulfonamide moiety and a benzamide group. Additionally, both molecules feature a substituted phenyl ring attached to the benzamide nitrogen, highlighting structural similarities. [https://www.semanticscholar.org/paper/5e6d1db24c212257be4272b931cf2d34ae5e8d7e []]
Compound Description: SSR149415 is the first reported selective, nonpeptide vasopressin V1b receptor antagonist. It exhibits nanomolar affinity for animal and human V1b receptors and significantly lower affinity for V1a, V2, and oxytocin receptors. In vivo studies demonstrate its potent antagonist activity against vasopressin-induced effects, including corticotropin release and stress-induced responses. []
Relevance: While SSR149415 possesses a more complex structure compared to 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide, it shares the key feature of a substituted benzenesulfonamide group. Both compounds contain a sulfonamide group linked to a phenyl ring with additional substituents, highlighting a common chemical class. [https://www.semanticscholar.org/paper/d35f4b7503ac5cd3af968fccc968df2f21d436d2 [], https://www.semanticscholar.org/paper/1c57e403674d197614a4be6871365cebe63aa473 [], https://www.semanticscholar.org/paper/8af3d0de79fb3ab82744d04e0d39d0031efae6f5 []]
Compound Description: This compound is a derivative of 3,5-dihalogeno-4-hydroxybenzoic acid methyl esters and was synthesized by reacting with 4-methylbenzenesulfonyl isocyanate. []
Relevance: Both 3,5-dichloro-4-(4-methylbenzenesulfonylaminocarbonyl)oxybenzoic acid methyl ester and 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide belong to the class of substituted aromatic compounds containing sulfonamide functionalities. The presence of halogenated aromatic rings and sulfonamide groups in both molecules highlights their structural similarity. [https://www.semanticscholar.org/paper/1d2c5e98593a2c0eeac51475d42156a9dccd6602 []]
Compound Description: This compound is synthesized by cyclizing 4-toluenesulfonyl isocyanate with 1,2-epoxy-3-phenoxypropane. It exhibits notable stability against hydrolysis by 6 M hydrochloric acid and amines. []
Relevance: While not directly analogous in structure, 3-(4-toluenesulfonyl)-5-phenoxymethylene-2-oxazolidone shares the 4-toluenesulfonyl moiety with 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide. Both compounds highlight the use of sulfonyl groups in various chemical contexts. [https://www.semanticscholar.org/paper/66f8f1207194535ccc4c77a6c22075ec7bcf6555 []]
Compound Description: M30 is a nitro reduction metabolite of venetoclax, a Bcl-2 inhibitor. It is a significant metabolite identified in human feces after administration of venetoclax. []
Relevance: M30 and 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide share the common features of a sulfonamide group linked to a substituted phenyl ring and a benzamide moiety. The presence of these key structural elements highlights their related chemical nature. [https://www.semanticscholar.org/paper/7cd13e61de810e769a4276470ebc5262bff580d4 []]
Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of venetoclax, formed during oxidative stress degradation. It undergoes a Meisenheimer rearrangement to form the venetoclax hydroxylamine impurity (VHA). []
Relevance: Despite its complexity, VNO shares a benzenesulfonamide moiety with 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide. Both molecules highlight the susceptibility of sulfonamides to oxidative modifications and potential rearrangement reactions. [https://www.semanticscholar.org/paper/e7666878bda6b9edc854759b94b63b69d626a934 []]
Compound Description: VHA is a potential impurity of venetoclax, formed via Meisenheimer rearrangement of venetoclax N-oxide (VNO). It arises from oxidative degradation of venetoclax under stress conditions. []
Relevance: Like 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide, VHA contains a benzenesulfonamide group, demonstrating their shared chemical class. The presence of this functional group suggests a potential susceptibility to similar chemical reactions, including oxidative transformations. [https://www.semanticscholar.org/paper/e7666878bda6b9edc854759b94b63b69d626a934 []]
Compound Description: PB12 is a potent and selective dopamine D4 receptor ligand, serving as a starting point for developing D3 receptor ligands. Modifications to its structure led to the identification of compounds with moderate D3 affinity. []
Relevance: Although possessing a different core structure, PB12 shares the benzamide moiety with 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide. Both compounds illustrate the application of benzamides in medicinal chemistry, targeting specific receptors. [https://www.semanticscholar.org/paper/f2fa30dee88d0a1c26e2139ced87f6099a406117 []]
Compound Description: Compound 19 exhibits high affinity for the dopamine D3 receptor and good selectivity over D2, D4, 5-HT1A, and alpha1 receptors. It is considered a valuable candidate for positron emission tomography (PET) due to its favorable affinity, lipophilicity, and potential for radiolabeling. []
Relevance: Compound 19, like 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide, contains a benzamide group and a substituted phenyl ring, demonstrating their shared structural features. Both molecules highlight the versatility of benzamides in drug design and development. [https://www.semanticscholar.org/paper/f2fa30dee88d0a1c26e2139ced87f6099a406117 []]
Compound Description: This compound is a high-affinity D3 receptor ligand with high selectivity over D2, D4, 5-HT1A, and alpha1 receptors. It is a promising candidate for PET imaging due to its affinity, lipophilicity, and suitability for radiolabeling. []
Relevance: Similar to 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide, compound 27 incorporates a benzamide group and a substituted phenyl ring. Both molecules underscore the prevalence of these structural motifs in drug development and their ability to interact with specific biological targets. [https://www.semanticscholar.org/paper/f2fa30dee88d0a1c26e2139ced87f6099a406117 []]
Compound Description: Compound 41 displays high affinity for the D3 receptor and exhibits high selectivity over D2, D4, 5-HT1A, and alpha1 receptors. It is a valuable candidate for PET imaging due to its affinity, lipophilicity, and potential for radiolabeling. []
Relevance: Despite having a distinct core structure, compound 41 shares the presence of a substituted phenyl ring and an amide group with 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide. This highlights the use of these common chemical motifs in drug design and their potential for interaction with biological targets. [https://www.semanticscholar.org/paper/f2fa30dee88d0a1c26e2139ced87f6099a406117 []]
Compound Description: TMI-1 is a novel dual TACE/MMP inhibitor developed using a structure-based design approach. It demonstrates nanomolar IC50 values against TACE and various MMPs in vitro. TMI-1 effectively inhibits LPS-induced TNF secretion in cell-based assays, including human whole blood, without affecting TNF mRNA levels. Moreover, it potently inhibits TNF secretion by human synovium tissue explants from RA patients. In vivo studies show its efficacy in reducing clinical severity scores in mouse models of collagen-induced arthritis. []
Relevance: TMI-1 and 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide both belong to the class of sulfonamides. Their structures feature a sulfonyl group linked to an aromatic ring, emphasizing the importance of this functional group in medicinal chemistry for inhibiting enzymes and modulating biological processes. [https://www.semanticscholar.org/paper/b4629b764c110a80f1b320607c7b1f4ab6854d30 []]
Compound Description: Sch.336 is a triaryl bis-sulfone selective for the human cannabinoid CB2 receptor. It acts as an inverse agonist at CB2, reducing GTPγS binding and increasing forskolin-stimulated cAMP levels in cells expressing CB2. Sch.336 impairs the migration of CB2-expressing cells in vitro and inhibits leukocyte trafficking in various rodent models in vivo. []
Relevance: Sch.336, like 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide, contains a sulfonamide group, albeit with a bis-sulfone arrangement. Both compounds highlight the diverse pharmacological applications of sulfonamide-containing molecules. [https://www.semanticscholar.org/paper/b5d3f0d82369d1c65b83d56ee26e80a47f961ac7 []]
Compound Description: This compound is a minor metabolite of mosapride, a gastroprokinetic agent. It exhibits lower serotonin-4 receptor binding affinity compared to mosapride. []
Relevance: 4-Amino-5-chloro-2-ethoxy-3-hydroxy-N-(2-morpholinylmethyl)benzamide and 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide both possess a benzamide moiety, placing them in the same chemical class. Their structures feature a substituted phenyl ring attached to a carboxamide group, showcasing the structural diversity within this class of compounds. [https://www.semanticscholar.org/paper/78f9e8a515e461141d24baea68f2f67d3297e8c0 []]
Compound Description: This compound is another minor metabolite of mosapride, a gastroprokinetic agent. It displays lower serotonin-4 receptor binding affinity compared to mosapride. []
Relevance: This compound, like 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide, possesses a benzamide moiety, making them members of the same chemical class. The presence of a substituted phenyl ring linked to a carboxamide group in both molecules further demonstrates their structural relatedness. [https://www.semanticscholar.org/paper/78f9e8a515e461141d24baea68f2f67d3297e8c0 []]
Compound Description: This compound is synthesized from 3,5-dichloro-2-hydroxybenzenesulfonyl chloride and sodium azide. It is a reactive compound utilized in reactions with norbornene, triphenylphosphine, dimethylsulfoxide, and cyclohexene. []
Relevance: 3,5-dichloro-2-hydroxybenzenesulfonyl azide, like 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide, belongs to the sulfonamide class of compounds. Both molecules feature a sulfonyl group attached to a halogenated aromatic ring, highlighting their shared chemical features and potential reactivity. [https://www.semanticscholar.org/paper/9c231b1c646930abf3d04001012977e74c2ee61a []]
Compound Description: This compound is a precursor to 3,5-dichloro-2-hydroxybenzenesulfonyl azide and is used to generate various sulfonyl derivatives. []
Relevance: Similar to 4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide, 3,5-dichloro-2-hydroxybenzenesulfonyl chloride belongs to the class of sulfonyl chlorides. The presence of a sulfonyl chloride group attached to a halogenated aromatic ring in both molecules suggests potential similarities in their reactivity and ability to undergo nucleophilic substitution reactions. [https://www.semanticscholar.org/paper/9c231b1c646930abf3d04001012977e74c2ee61a []]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.